molecular formula C29H31NO6 B303696 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B303696
M. Wt: 489.6 g/mol
InChI Key: CSQSGZUUTNONMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the target compound in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions on a larger scale. The use of continuous flow reactors and optimization of reaction conditions could enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H31NO6

Molecular Weight

489.6 g/mol

IUPAC Name

diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C29H31NO6/c1-5-35-28(32)23-17(3)30-21-16-20(19-14-10-11-15-22(19)34-4)25(29(33)36-6-2)27(31)26(21)24(23)18-12-8-7-9-13-18/h7-15,20,24-25,30H,5-6,16H2,1-4H3

InChI Key

CSQSGZUUTNONMR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3)C4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3)C4=CC=CC=C4OC

Origin of Product

United States

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